

## The Discovery and Development of PD 135158: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

PD 135158, a dipeptoid derivative developed by Parke-Davis, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system. Its anxiolytic properties have been demonstrated in various preclinical models. Interestingly, PD 135158 also exhibits full agonist activity at the cholecystokinin A (CCK-A) receptor, primarily located in the periphery, particularly in the pancreas. This dual activity profile makes PD 135158 a significant tool for dissecting the distinct physiological roles of the CCK receptor subtypes. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols associated with PD 135158, intended to serve as a valuable resource for researchers in pharmacology and drug development.

# Introduction: The Emergence of a Selective CCK-B Antagonist

The journey to develop selective CCK-B receptor antagonists was driven by the hypothesis that cholecystokinin (CCK) plays a crucial role in anxiety and panic disorders. Parke-Davis undertook a rational drug design approach, starting from the C-terminal tetrapeptide of CCK (CCK-4), to develop small molecule, non-peptide "dipeptoid" analogues with improved pharmacokinetic properties and the ability to cross the blood-brain barrier. This research led to



the discovery of a series of potent CCK-B antagonists, including **PD 135158**.[1] The goal was to create compounds that could modulate the central effects of CCK, offering a novel therapeutic strategy for anxiety-related conditions.

## Pharmacological Profile Binding Affinity and Selectivity

**PD 135158** is characterized by its high affinity and selectivity for the CCK-B receptor over the CCK-A receptor. However, it is important to note that it also demonstrates functional activity at the CCK-A receptor, acting as a full agonist in certain tissues.

| Compoun<br>d | Receptor | Species | Tissue/Ce<br>II Line | IC50 (nM) | Ki (nM) | Referenc<br>e |
|--------------|----------|---------|----------------------|-----------|---------|---------------|
| PD 135158    | ССК-В    | Mouse   | Cortex               | 2.8       | -       |               |
| PD 135158    | ССК-В    | Rat     | Stomach<br>ECL cells | 76        | -       |               |
| PD 135158    | CCK-A    | Rat     | Pancreatic<br>acini  | -         | -       | [2]           |

Note: A direct comparison of Ki values for **PD 135158** at both CCK-A and CCK-B receptors from a single study is not readily available in the public domain. The provided IC50 values highlight the compound's potent interaction with the CCK-B receptor, with variations likely attributable to species and tissue differences.

## **Functional Activity**

- CCK-B Receptor Antagonism: In the central nervous system, PD 135158 acts as a
  competitive antagonist at CCK-B receptors. This action is believed to underlie its anxiolytic
  effects by modulating dopaminergic and other neurotransmitter systems.
- CCK-A Receptor Agonism: In peripheral tissues, specifically rat pancreatic acini, PD 135158
  has been shown to be a full agonist of the CCK-A receptor, stimulating enzyme secretion
  with a half-maximal stimulation (EC50) of 0.6 μM.[2]



## **Pharmacokinetics (ADME)**

Detailed pharmacokinetic data for **PD 135158** is limited in publicly available literature. However, the development program for dipeptoid CCK-B antagonists at Parke-Davis aimed to improve upon early peptide-based antagonists which suffered from poor metabolic stability and oral bioavailability. The modifications incorporated into the dipeptoid structure, such as the inclusion of a D-alpha-methyltryptophan residue, were intended to enhance stability against enzymatic degradation and increase lipophilicity to facilitate blood-brain barrier penetration.[1] For a related second-generation compound, CI-1015, an improved pharmacokinetic profile with enhanced oral bioavailability in rats was reported.[3] It is reasonable to infer that **PD 135158** was designed with similar objectives of achieving favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for a centrally acting therapeutic agent.

## Mechanism of Action: Signaling Pathways CCK-B Receptor Antagonism

Antagonism of the CCK-B receptor by **PD 135158** blocks the downstream signaling cascades initiated by the endogenous ligands, CCK and gastrin. In neurons, CCK-B receptor activation is coupled to Gq/11 and Gi/o proteins. The canonical Gq pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can culminate in the activation of the MAP kinase (ERK) pathway. The Gi/o pathway coupling can lead to the inhibition of adenylyl cyclase and modulation of ion channels. By blocking these pathways, **PD 135158** can influence neuronal excitability and neurotransmitter release.[2][4]





Click to download full resolution via product page

CCK-B Receptor Antagonism by PD 135158

## **CCK-A Receptor Agonism**

As an agonist at the CCK-A receptor, **PD 135158** mimics the action of CCK, initiating a distinct signaling cascade. The CCK-A receptor primarily couples to Gq proteins, leading to PLC activation, subsequent increases in intracellular calcium and DAG, and PKC activation. This pathway is central to stimulating pancreatic enzyme secretion. Additionally, CCK-A receptor activation can engage other pathways, including the PI3K-Akt-mTOR pathway, which is involved in regulating protein synthesis, and various MAP kinase cascades (ERK, JNK, p38).[2]



Click to download full resolution via product page



#### CCK-A Receptor Agonism by PD 135158

## **Synthesis**

The synthesis of **PD 135158**, N-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea, follows a synthetic route common for 3-substituted 1,4-benzodiazepin-2-ones. A plausible synthetic pathway involves the reaction of 3(R)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with 3-methylphenylisocyanate.



Click to download full resolution via product page

#### Plausible Synthesis of PD 135158

A general procedure for the synthesis of similar N,N'-disubstituted ureas from 3-amino-1,4-benzodiazepin-2-ones involves mixing equimolar amounts of the amino-benzodiazepine and the corresponding isocyanate in a dry aprotic solvent such as tetrahydrofuran at room temperature. The reaction is typically allowed to proceed for several hours, after which the product can be isolated by filtration and purified.[4][6]

## Experimental Protocols Radioligand Binding Assay for CCK Receptors

This protocol provides a general framework for determining the binding affinity of compounds like **PD 135158** to CCK receptors.

#### Materials:

Cell membranes expressing either CCK-A or CCK-B receptors



- Radioligand (e.g., [125]]CCK-8 or a specific radiolabeled antagonist)
- PD 135158 and other competing ligands
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4)
- Wash buffer (ice-cold)
- 96-well filter plates (e.g., GF/C)
- Scintillation cocktail
- Scintillation counter

#### Procedure:

- Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer.
   Determine protein concentration.
- Assay Setup: In a 96-well plate, add in the following order:
  - Binding buffer
  - Competing ligand (e.g., PD 135158 at various concentrations) or buffer (for total binding)
     or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).
  - Radioligand at a concentration near its Kd.
  - Membrane preparation.
- Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
- Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer.







- Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine IC50 values by non-linear regression of the competition binding data.
   Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]





Click to download full resolution via product page

Radioligand Binding Assay Workflow



## **Elevated Plus-Maze Test for Anxiolytic Activity**

This behavioral assay is commonly used to assess the anxiolytic or anxiogenic effects of pharmacological agents in rodents.

#### Apparatus:

• A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

#### Procedure:

- Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
- Drug Administration: Administer PD 135158 or vehicle control to the animals at a specified time before the test (e.g., 30 minutes).
- Test: Place the animal in the center of the maze, facing an open arm.
- Recording: Record the animal's behavior for a set duration (e.g., 5 minutes) using a video camera and tracking software.
- Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total distance moved can be used as a measure of general locomotor activity.
- Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.





Click to download full resolution via product page

Elevated Plus-Maze Experimental Workflow

# In Vivo Studies Anxiolytic Effects

**PD 135158** has demonstrated anxiolytic-like effects in various animal models of anxiety. For instance, in the elevated plus-maze test, it increases the time spent and the number of entries



into the open arms, an effect consistent with reduced anxiety. It has also shown efficacy in the conditioned suppression of drinking paradigm, a model of conditioned fear.

## **Interaction with Dopamine System**

Microdialysis studies have shown that CCK-B receptor modulation can influence dopamine release in brain regions like the nucleus accumbens.[8] Antagonism of CCK-B receptors by compounds like **PD 135158** can potentiate the effects of dopamine agonists, suggesting an inhibitory role of endogenous CCK on dopamine function in reward-related behaviors.[8]

### Conclusion

PD 135158 stands as a significant pharmacological tool that has contributed to our understanding of the cholecystokinin system. Its selective antagonism of the CCK-B receptor has provided valuable insights into the role of this receptor in anxiety and its interplay with other neurotransmitter systems. The compound's concurrent agonist activity at the CCK-A receptor further underscores the complexity of CCK receptor pharmacology and highlights the importance of thorough characterization of new chemical entities. The data and protocols presented in this guide offer a comprehensive resource for researchers continuing to explore the therapeutic potential of modulating the CCK system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What are CCKB agonists and how do they work? [synapse.patsnap.com]
- 2. Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second generation "peptoid" CCK-B receptor antagonists: identification and development of N-(adamantyloxycarbonyl)-alpha-methyl-(R)-tryptophan derivative (CI-1015) with an improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Cholecystokinin B receptor Wikipedia [en.wikipedia.org]
- 8. CCK-A and CCK-B receptors enhance olfactory recognition via distinct neuronal pathways
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of PD 135158: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1197173#pd-135158-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com